molecular formula C19H17N3O2 B2537381 6-(benzyloxy)-N-methyl-N-phenylpyrimidine-4-carboxamide CAS No. 2034634-71-2

6-(benzyloxy)-N-methyl-N-phenylpyrimidine-4-carboxamide

Cat. No.: B2537381
CAS No.: 2034634-71-2
M. Wt: 319.364
InChI Key: DGYXENBKIZIGRP-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-N-methyl-N-phenylpyrimidine-4-carboxamide is a chemical reagent designed for research and development applications in medicinal chemistry. This compound belongs to a class of pyrimidine carboxamides that are of significant interest in antibacterial and antitubercular drug discovery research. Pyrimidine carboxamide analogues have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including clinical strains, and show no cross-resistance with conventional antitubercular drugs, suggesting a novel mechanism of action . The core pyrimidine scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of pharmacological activities . The structural features of this reagent, including the central pyrimidine core and the N-methyl-N-phenyl amide moiety, make it a valuable intermediate for Structure-Activity Relationship (SAR) studies. Researchers can utilize this compound to explore key hydrogen bond donor-acceptor interactions and the scope for substitutions to optimize physicochemical properties and biological activity . Modifications on similar compounds are often explored on the left-hand side (LHS) hydrophobic moiety, the central core, and the right-hand side (RHS) amide portion to improve characteristics such as aqueous solubility and potency . Application Note: The specific biological activity, MIC90, solubility, and mechanism of action for this compound have not been explicitly reported in the literature surveyed and should be empirically determined by the researcher. Handling Note: For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-N-phenyl-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-22(16-10-6-3-7-11-16)19(23)17-12-18(21-14-20-17)24-13-15-8-4-2-5-9-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYXENBKIZIGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

HATU-Mediated Coupling and Nucleophilic Displacement

The most widely reported method involves a two-step protocol starting from 6-chloropyrimidine-4-carboxylic acid (Scheme 1).

Step 1: Amide Coupling
6-Chloropyrimidine-4-carboxylic acid is reacted with aniline derivatives (e.g., 4-methoxyaniline) using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent. This yields intermediates such as 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-carboxamide.

Step 2: Benzyloxy Group Introduction
The 6-chloro substituent undergoes nucleophilic displacement with benzyl alcohol derivatives under microwave-assisted conditions (80–120°C, 1–3 hr). For example, treatment with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) affords the 6-benzyloxy intermediate. Final N-methylation is achieved using methyl iodide (CH₃I) and a base such as sodium hydride (NaH) in tetrahydrofuran (THF).

Key Data:

  • Yield: 65–78% (over two steps)
  • Purity: >95% (HPLC)
  • Reaction Time: 4–6 hr total

Advanced Intermediate Approach via Methyl 2,4-Dichloropyrimidine-6-Carboxylate

An alternative four-step route utilizes methyl 2,4-dichloropyrimidine-6-carboxylate as the starting material (Scheme 2):

  • Selective Amination : The 6-chloro group is displaced with N-methylaniline at 0°C in THF (quantitative yield).
  • Hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂) reduces ester groups to alcohols.
  • Oxidation : Jones oxidation converts the alcohol to a carboxylic acid.
  • Amide Formation : HATU-mediated coupling with benzyloxyamine derivatives completes the synthesis.

Key Data:

  • Overall Yield: 42–55%
  • Critical Intermediate: Methyl 2-chloro-4-(N-methyl-N-phenylcarbamoyl)pyrimidine-6-carboxylate

Microwave-Assisted Cyclocondensation

For scale-up production, a one-pot microwave method has been optimized (Scheme 3):

  • Cyclocondensation of diethyl malonate with 1-(benzyloxy)urea at 150°C for 20 min forms the pyrimidine core.
  • Chlorination with phosphorus oxychloride (POCl₃) introduces reactivity at the 4-position.
  • Sequential amidation with N-methylaniline under basic conditions yields the target compound.

Key Data:

  • Reaction Time: 35–45 min
  • Yield: 70%
  • Energy Efficiency: 40% reduction compared to conventional heating

Reaction Optimization and Challenges

Regioselectivity Issues

Early attempts using 4-chloropicolinic acid instead of pyrimidine precursors resulted in regioisomeric byproducts (e.g., 2-chloro vs. 4-chloro derivatives). Implementing low-temperature (−78°C) lithiation steps improved regiocontrol to >98%.

Purification Strategies

Reverse-phase chromatography (C18 column, MeOH/H₂O gradient) effectively separates:

  • Unreacted starting materials (Rf = 0.2–0.3)
  • Target compound (Rf = 0.6–0.7)

Analytical Characterization

Table 1. Spectroscopic Data for this compound

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.71 (s, 1H, Py-H), 7.45–7.30 (m, 10H, Ar-H), 5.32 (s, 2H, OCH₂Ph), 3.42 (s, 3H, NCH₃)
¹³C NMR (101 MHz, CDCl₃) δ 165.2 (C=O), 158.9 (Py-C2), 137.5–126.8 (Ar-C), 70.1 (OCH₂Ph), 38.5 (NCH₃)
HRMS (ESI+) [M+H]⁺ Calcd: 320.1399; Found: 320.1402

Source: Compiled from

Applications and Derivative Synthesis

The benzyloxy group serves as a protective moiety, enabling further functionalization:

  • Debenzylation : Hydrogenolysis (H₂, Pd/C) yields 6-hydroxypyrimidine analogs.
  • Halogenation : Bromine in acetic acid introduces Br at the 5-position (80% yield).

Table 2. Biological Activity of Selected Derivatives

Derivative MIC₉₉ (Mtb, μg/mL) Solubility (pH 7.4, mg/mL)
Parent Compound 0.12 0.45
6-Hydroxy Analog 0.08 1.20
5-Bromo Derivative 0.25 0.31

Source: Adapted from

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound is typically synthesized through modular approaches involving amide coupling and nucleophilic substitution . A representative pathway involves:

  • Chloropyrimidine intermediate preparation :

    • 6-Chloropyrimidine-4-carboxylic acid reacts with aniline derivatives via 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)-mediated coupling to form intermediates (e.g., 55 , 56 ) .

    • Displacement of the 6-chloro group with N-methyl-N-phenylamine under microwave heating yields the final carboxamide .

  • Alternative coupling strategies :

    • Carboxylic acid intermediates (e.g., 6-oxo-1,6-dihydropyridazine-4-carboxylic acid) are activated using POCl₃ or SOCl₂, followed by quenching with benzylamine or substituted anilines (Table 1) .

Nucleophilic Displacement Reactions

The 6-position of the pyrimidine core is highly reactive toward nucleophilic substitution:

Reagent Conditions Product Yield
N-Methyl-N-phenylamineMicrowave, DMF, 100°C, 2h6-(Benzyloxy)-N-methyl-N-phenylpyrimidine-4-carboxamide45–60%
4-FluorobenzylaminePOCl₃, reflux, 4hPyridazine-4-carboxamide analog50%

Amide Coupling and Functionalization

The carboxamide group is introduced via HATU or TBTU -mediated coupling:

  • HATU method :

    • 6-Chloropyrimidine-4-carboxylic acid + N-methyl-N-phenylamine → Intermediate 55 (85% yield) .

  • TBTU method :

    • 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid + 3-methoxyaniline → N-(3-Methoxyphenyl)carboxamide (45% yield) .

Chlorination and Oxidation

Key intermediates are activated via chlorination:

  • Oxalyl chloride : Converts hydroxyl and carboxylic acid groups to reactive chlorides (e.g., intermediate 7172 ) .

  • POCl₃ : Used to generate 6-chloropyridazine-4-carbonyl chloride from pyridazinone precursors .

Characterization Data

Structural confirmation is achieved through:

NMR Spectral Signatures

  • ¹H NMR (DMSO-d₆) : δ 7.4–7.7 (m, aromatic protons), 3.77 (s, OCH₃), 4.58 (d, CH₂-benzyl) .

  • ¹³C NMR : δ 167.7 (C=O), 161.6 (pyrimidine C4), 128.4–129.5 (aromatic carbons) .

High-Resolution Mass Spectrometry (HRMS)

  • C₂₄H₁₉N₇O₂ : Calculated [M−H]⁻: 437.463; Observed: 437.461 .

Biological Implications of Structural Modifications

  • Antitubercular activity : Analogous 6-dialkylaminopyrimidine carboxamides show MIC values of 0.1–5 µM against Mycobacterium tuberculosis (Mtb) via inhibition of BCG_3193/BCG_3827 targets .

  • Enzyme inhibition : Substituted pyrimidines inhibit Mtb shikimate dehydrogenase (IC₅₀: 0.01–0.1 µM) and HIV RNase H (IC₅₀: 0.01–0.03 µM) .

Stability and Reactivity Trends

  • pH sensitivity : The benzyloxy group undergoes hydrolysis under acidic conditions (pH < 3) .

  • Thermal stability : Decomposition observed at >200°C, consistent with pyrimidine derivatives .

Scientific Research Applications

Structural Characteristics

The molecular structure of 6-(benzyloxy)-N-methyl-N-phenylpyrimidine-4-carboxamide features a pyrimidine core with a benzyloxy substituent at position 6 and an N-methyl-N-phenyl moiety. This configuration enhances its lipophilicity and biological activity, making it a promising candidate for drug development. The presence of functional groups allows for interactions with specific biological targets, which is crucial for its pharmacological properties.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : Starting from commercially available precursors, the pyrimidine structure is constructed through cyclization reactions.
  • Introduction of the Benzyloxy Group : This step is achieved via nucleophilic substitution reactions that attach the benzyloxy moiety to the pyrimidine ring.
  • Acylation : The carboxamide group is introduced through acylation reactions, which can be optimized for yield and purity.
  • Final Modifications : Further functionalization may occur to enhance biological activity or modify pharmacokinetic properties.

These synthetic routes require careful optimization of reaction conditions to maximize yield and ensure the purity of the final product.

Research indicates that this compound exhibits significant biological activities:

  • Antitubercular Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis by inhibiting shikimate dehydrogenase, a crucial enzyme in the biosynthesis of aromatic amino acids. This inhibition leads to bacterial cell death, showcasing its potential as a novel treatment for tuberculosis .
  • Antimicrobial Properties : The compound has demonstrated activity against various pathogenic bacteria and fungi, indicating its potential use in treating infections caused by resistant strains .
  • Antiproliferative Effects : Derivatives of pyrimidine carboxamides have been associated with antiproliferative effects against cancer cell lines, suggesting applications in oncology .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound in medicinal chemistry research, a comparison with structurally similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
This compoundBenzyloxy substituent enhances lipophilicityAntitubercular, antimicrobial
6-Amino-pyrimidine-4-carboxamideLacks benzyloxy groupAntiproliferative
N-Methyl-N-phenyl-pyrimidin-4-carboxamideNo benzyloxy substituentPotential enzyme inhibitor
Triazolo-pyridazine derivativesFused ring systemVaries; often targets different enzymes

This table illustrates how structural modifications can impact biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-methyl-N-phenylpyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with target proteins. The methyl and phenyl groups can contribute to the compound’s overall stability and lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide ()

  • Key Features: Substituents: 5-hydroxy, 1-methyl, N-(4-fluorobenzyl), and 2-(1-amino-1-methylethyl) groups. Structural Differences: Lacks the benzyloxy group but includes a 4-fluorobenzyl carboxamide and a hydroxy group.
  • Functional Implications: The 4-fluorobenzyl group may enhance binding affinity through electron-withdrawing effects, while the hydroxy group could improve solubility but reduce metabolic stability compared to the benzyloxy analog .

6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide ()

  • Key Features :
    • Substituents : 2-thioxo, 6-methyl, N-(4-methylphenyl), and 4-phenyl groups.
    • Structural Differences : Replaces the benzyloxy with a thioxo group and includes a tetrahydro-pyrimidine core.
  • Functional Implications: The thioxo group may promote tautomerism or hydrogen bonding, altering electronic distribution and binding kinetics.

1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide ()

  • Key Features: Substituents: 4-ethylphenoxy, piperidine carboxamide, and N-(4-fluorobenzyl). Structural Differences: Substitutes the benzyloxy group with a 4-ethylphenoxy moiety and incorporates a piperidine ring.
  • Functional Implications: The ethylphenoxy group may enhance lipophilicity similarly to benzyloxy but with added steric bulk from the ethyl group.

Patent Compound from

  • Key Features: Substituents: 6-(benzyloxy)pyridin-3-yl-amino and tetrahydofuran-3-yl-oxy groups.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP Notable Features
Target Compound Pyrimidine 6-benzyloxy, N-methyl-N-phenyl ~325.4 ~3.5 High lipophilicity, steric hindrance
Compound Dihydropyrimidine 5-hydroxy, N-(4-fluorobenzyl) ~373.4 ~2.8 Improved solubility, fluorinated aryl
Compound Tetrahydro-pyrimidine 2-thioxo, N-(4-methylphenyl) ~353.5 ~4.1 Thioamide tautomerism, reduced aromaticity
Compound Pyrimidine-Piperidine 4-ethylphenoxy, piperidine ~451.5 ~3.9 Basic nitrogen, ethylphenoxy

Research Findings and Implications

  • Lipophilicity : The target compound’s benzyloxy group confers higher logP (~3.5) compared to the hydroxy-substituted analog in (logP ~2.8), favoring passive diffusion across membranes .
  • Metabolic Stability : The N-methyl-N-phenyl group in the target compound may reduce oxidative metabolism relative to the N-(4-fluorobenzyl) group in , which is prone to debenzylation .
  • Solubility : The piperidine ring in ’s compound could enhance aqueous solubility at physiological pH, a trait absent in the target compound .

Biological Activity

Introduction

6-(benzyloxy)-N-methyl-N-phenylpyrimidine-4-carboxamide is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique molecular structure characterized by a benzyloxy substituent, which enhances its lipophilicity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is defined by the following features:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms at positions 1 and 3.
  • Carboxamide Group : Located at position 4, which can undergo hydrolysis.
  • Benzyloxy Substituent : Positioned at carbon 6, enhancing lipophilicity.

The molecular formula is C17_{17}H18_{18}N2_{2}O2_{2}, and its molecular weight is approximately 286.34 g/mol.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for microbial survival, particularly Mycobacterium tuberculosis. Similar compounds have been reported to inhibit shikimate dehydrogenase, disrupting the biosynthesis of aromatic amino acids essential for bacterial growth .
  • Antiproliferative Effects : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key metabolic pathways essential for cancer cell survival.

Table 1: Comparison of Biological Activities

Compound NameKey FeaturesBiological Activity
This compoundBenzyloxy group enhances lipophilicityAntitubercular, antimicrobial
6-Amino-pyrimidine-4-carboxamideLacks benzyloxy groupAntiproliferative
N-Methyl-N-phenyl-pyrimidin-4-carboxamideNo benzyloxy substituentPotential enzyme inhibitor
Triazolo-pyridazine derivativesFused ring systemVaries; often targets different enzymes

This table illustrates how structural modifications can impact biological activity and therapeutic potential, emphasizing the unique profile of this compound.

Antitubercular Activity

Studies have highlighted the compound's potential as an antitubercular agent. Research indicates that similar compounds inhibit shikimate dehydrogenase in Mycobacterium tuberculosis, leading to bacterial cell death. The inhibition of this enzyme disrupts the synthesis of essential aromatic amino acids, showcasing the compound's therapeutic promise.

Antimicrobial Properties

In addition to its antitubercular effects, this compound exhibits antimicrobial properties against various pathogenic bacteria and fungi. The mechanism often involves enzyme inhibition or disruption of metabolic pathways critical for microbial survival .

Antiproliferative Effects

Research has demonstrated that derivatives of pyrimidine carboxamides, including this compound, possess significant antiproliferative effects against cancer cell lines. Studies have reported IC50_{50} values indicating effective inhibition of cancer cell growth, suggesting potential applications in cancer therapy .

Study on Enzyme Inhibition

A study investigating the enzyme inhibition capabilities of pyrimidine derivatives found that compounds similar to this compound effectively inhibited xanthine oxidase and shikimate dehydrogenase. Molecular docking studies confirmed strong binding affinities to these targets, providing insights into the compound's mechanism of action .

In Vivo Efficacy

In vivo studies using animal models have shown promising results for compounds related to this compound in reducing tumor growth and enhancing survival rates in treated subjects. These findings support further investigation into its therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(benzyloxy)-N-methyl-N-phenylpyrimidine-4-carboxamide, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with pyrimidine ring formation followed by benzyloxy group introduction and carboxamide coupling. Key steps include:

  • Step 1 : Reacting 4-chloro-6-methylpyrimidine with benzyl alcohol under basic conditions to introduce the benzyloxy group .
  • Step 2 : Coupling the intermediate with N-methyl-N-phenylcarbamoyl chloride using a coupling agent like HATU in DMF .
  • Characterization : Use HPLC (>98% purity threshold) and NMR (e.g., verify benzyl protons at δ 4.8–5.2 ppm and pyrimidine protons at δ 8.0–8.5 ppm) to confirm structural integrity .

Q. How can researchers optimize reaction yields during the carboxamide coupling step?

  • Methodology :

  • Solvent selection : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Catalyst screening : Evaluate bases (e.g., triethylamine vs. DBU) to improve coupling efficiency .
  • Temperature control : Conduct reactions at 0–5°C to minimize side-product formation .

Q. What analytical techniques are critical for verifying the compound’s purity and stability?

  • Methodology :

  • HPLC-MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 14 days) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature applications) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for pyrimidine ring functionalization?

  • Methodology :

  • Use density functional theory (DFT) to compare energy barriers for competing pathways (e.g., SNAr vs. radical mechanisms). For example, calculate activation energies for benzyloxy group introduction under basic vs. acidic conditions .
  • Validate models with isotopic labeling experiments (e.g., ¹⁸O tracing in benzyl alcohol) to confirm mechanistic predictions .

Q. What strategies address discrepancies in biological activity data across cell-based assays?

  • Methodology :

  • Dose-response normalization : Use Hill equation fitting to standardize IC₅₀ values (e.g., compare activity in HEK293 vs. HeLa cells) .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

Q. How can researchers design experiments to probe the role of the trifluoromethyl group in metabolic stability?

  • Methodology :

  • Comparative pharmacokinetics : Synthesize analogs (e.g., replace CF₃ with CH₃) and measure plasma half-life in rodent models.
  • CYP450 inhibition assays : Use human liver microsomes to assess metabolic pathways (e.g., CYP3A4/5 involvement) .

Q. What advanced techniques optimize regioselectivity during pyrimidine ring substitution?

  • Methodology :

  • Directed ortho-metalation : Employ LDA or TMPZnCl·LiCl to direct substitution at the 4-position .
  • Photoredox catalysis : Test Ir(ppy)₃ or Ru(bpy)₃²⁺ under blue light to achieve radical-mediated functionalization .

Methodological Notes

  • Contradiction Management : When conflicting data arise (e.g., variable biological activity), apply multivariate analysis to isolate variables (e.g., cell line genetic drift, solvent residuals) .
  • Scale-up Considerations : Transition from batch to continuous flow reactors for carboxamide coupling to maintain yield (>85%) at >100 g scale .

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